molecular formula C16H17N8O19P3 B1261400 2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate

2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate

Cat. No. B1261400
M. Wt: 718.3 g/mol
InChI Key: DSFVPALDDWRTFF-DIBLVGDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TNP-ATP is a sprioketal resulting from the formal condensation of the 2'- and 3'- hydroxy groups of ATP with picric acid. It has a role as an antagonist. It is a C-nitro compound and a spiroketal. It derives from an ATP, a picric acid and a ({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)(phosphonatooxy)phosphinate. It is a conjugate acid of a TNP-ATP(5-).

Scientific Research Applications

Purinergic Mechanisms in Sensory Transduction

A study by Wynn, Rong, Xiang, and Burnstock (2003) explored the role of adenosine 5'-triphosphate in sensory mechanisms, particularly in mechanosensory transduction within the rat colorectum. The study found that adenosine 5'-triphosphate contributes significantly to sensory nerve discharge during colorectal distention, indicating a relationship with purinergic mechanisms and potentially pain perception (Wynn, Rong, Xiang, & Burnstock, 2003).

Differentiation of Ribose Phosphates

Albaum and Umbreit (1947) conducted a study focusing on the differentiation between ribose-3-phosphate and ribose-5-phosphate. This research is critical for understanding the structure and function of nucleoside triphosphates like adenosine triphosphate, which plays a fundamental role in various biochemical processes (Albaum & Umbreit, 1947).

Fluorescence Properties in Biochemical Analysis

Hiratsuka's studies (1973, 1976) on the fluorescence properties of 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate provided insights into the use of fluorescent analogs for studying biochemical reactions, particularly in the context of heavy meromyosin ATPase. This research aids in understanding the binding and activity of ATP in enzymatic processes (Hiratsuka, 1973, 1976).

Synthesis and Analysis of Nucleotide Analogues

Research by Krzyżanowska et al. (1998) and Kozarich, Chinault, & Hecht (1975) contribute to the understanding of the synthesis of nucleotide analogues, including derivatives of adenosine triphosphate. Such studies are pivotal in the development of biochemical tools and in the study of nucleotide function and structure (Krzyżanowska et al., 1998; Kozarich, Chinault, & Hecht, 1975).

Role in Cellular Functions and Disease

Studies by White et al. (2005) and Hardcastle et al. (2004) explored the role of adenosine triphosphate and its analogs in cellular functions like proliferation and apoptosis. This research is particularly relevant in the context of diseases like cancer, where purinergic receptors regulate cell growth (White et al., 2005; Hardcastle et al., 2004).

properties

Molecular Formula

C16H17N8O19P3

Molecular Weight

718.3 g/mol

IUPAC Name

[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C16H17N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H,36,37)(H2,17,18,19)(H2,31,32,33)/t7-,8?,11-,12-,15-,16?/m1/s1

InChI Key

DSFVPALDDWRTFF-DIBLVGDCSA-N

Isomeric SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-]

synonyms

2'(3')-2,4,6-trinitrophenyl-ATP
2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate
2(3)-O-(2,4,6-trinitrophenyl)adenosine-5-triphosphate
2,4,6-TAT
2,4,6-trinitrophenyl-ATP
TNP-ATP (cpd2)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
Reactant of Route 2
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
Reactant of Route 3
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
Reactant of Route 4
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
Reactant of Route 5
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
Reactant of Route 6
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate

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